molecular formula C13H16I2O4S B2629489 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate CAS No. 400087-36-7

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate

Cat. No. B2629489
CAS RN: 400087-36-7
M. Wt: 522.14
InChI Key: BFVNQZSSCZVALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is a chemical compound with the formula C13H16I2O4S and a molecular weight of 522.14 . It is used in various scientific research applications due to its unique properties.


Synthesis Analysis

The synthesis process of 2,4-diiodo-6-(methylsulfonyl)phenyl hexanoate is skillful and yields high results . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate consists of 13 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Sulfonation Reactions and Intermediacy

Research by Wit, Woldhuis, and Cerfontain (2010) delves into the sulfonation processes of phenols, highlighting the role of methyl phenyl sulfate and various sulfonic acids in chemical synthesis. Their findings contribute to understanding the mechanisms and intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which could be relevant for studying similar sulfonation processes involving "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" (Wit, Woldhuis, & Cerfontain, 2010).

Chiral Molecules and Environmental Impact

Döbler et al. (2002) investigated the absolute structures of chiral methylsulfonyl-PCBs using vibrational circular dichroism. Their research contributes to environmental chemistry by providing insights into the behavior and structural characterization of pollutants, which could be relevant for understanding the environmental fate of related compounds (Döbler et al., 2002).

Prodrug Development and COX-2 Inhibition

A study by Moh et al. (2004) on the conversion of sulfoxide analogues to methylsulfone derivatives for COX-2 inhibition showcases the pharmaceutical applications of sulfonyl compounds in designing prodrugs. This illustrates how methylsulfonyl groups can be leveraged in drug development, offering a glimpse into potential medical applications of similarly structured chemicals (Moh et al., 2004).

Polymer Synthesis

Oyaizu et al. (2003) explored the synthesis of polymers from methylsulfinyl compounds, presenting a method for creating materials with potential applications in engineering and materials science. This research indicates the versatility of sulfonyl-containing compounds in polymer chemistry, which might extend to the use of "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" in similar contexts (Oyaizu et al., 2003).

properties

IUPAC Name

(2,4-diiodo-6-methylsulfonylphenyl) hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16I2O4S/c1-3-4-5-6-12(16)19-13-10(15)7-9(14)8-11(13)20(2,17)18/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNQZSSCZVALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16I2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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